S-(6-chloro-4-phenylquinazolin-2-yl) phenothiazine-10-carbothioate
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Overview
Description
S-(6-chloro-4-phenylquinazolin-2-yl) phenothiazine-10-carbothioate: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which combines a quinazoline moiety with a phenothiazine core, linked through a carbothioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(6-chloro-4-phenylquinazolin-2-yl) phenothiazine-10-carbothioate typically involves multi-step organic reactions. The starting materials often include 6-chloro-4-phenylquinazoline and 10H-phenothiazine-10-carbothioate. The reaction conditions usually require the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistency and efficiency in the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phenothiazine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline ring, potentially converting it to a dihydroquinazoline derivative.
Substitution: The chlorine atom in the quinazoline ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazoline derivatives, and various substituted quinazoline compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
S-(6-chloro-4-phenylquinazolin-2-yl) phenothiazine-10-carbothioate: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinazoline and phenothiazine derivatives have shown efficacy.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells, due to its electronic properties.
Mechanism of Action
The mechanism of action of S-(6-chloro-4-phenylquinazolin-2-yl) phenothiazine-10-carbothioate involves its interaction with specific molecular targets. The quinazoline moiety is known to inhibit certain kinases, while the phenothiazine core can interact with neurotransmitter receptors. The carbothioate group may enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
S-(6-chloro-4-phenylquinazolin-2-yl) phenothiazine-10-carbothioate: can be compared with other similar compounds, such as:
6-chloro-4-phenylquinazoline: Lacks the phenothiazine core and carbothioate group, resulting in different chemical and biological properties.
10H-phenothiazine-10-carbothioate: Does not contain the quinazoline moiety, affecting its interaction with molecular targets.
Phenothiazine derivatives: These compounds share the phenothiazine core but differ in their substituents, leading to variations in their pharmacological activities.
The uniqueness of This compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
371234-75-2 |
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Molecular Formula |
C27H16ClN3OS2 |
Molecular Weight |
498g/mol |
IUPAC Name |
S-(6-chloro-4-phenylquinazolin-2-yl) phenothiazine-10-carbothioate |
InChI |
InChI=1S/C27H16ClN3OS2/c28-18-14-15-20-19(16-18)25(17-8-2-1-3-9-17)30-26(29-20)34-27(32)31-21-10-4-6-12-23(21)33-24-13-7-5-11-22(24)31/h1-16H |
InChI Key |
AKFUGYVDZFNUQB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)SC(=O)N4C5=CC=CC=C5SC6=CC=CC=C64 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)SC(=O)N4C5=CC=CC=C5SC6=CC=CC=C64 |
Origin of Product |
United States |
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